2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione
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Overview
Description
2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a methoxy-substituted pyridine ring, an isopropyl group, and a cyclohexane-1,3-dione core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the 6-methoxy-3-pyridylamine, which is then reacted with a suitable aldehyde to form the corresponding Schiff base. This intermediate is subsequently subjected to a cyclization reaction with isopropyl-substituted cyclohexane-1,3-dione under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions (e.g., heating, solvents like DMF or DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-methylcyclohexane-1,3-dione
- 2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-ethylcyclohexane-1,3-dione
- 2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(tert-butyl)cyclohexane-1,3-dione
Uniqueness
Compared to similar compounds, 2-(((6-Methoxy(3-pyridyl))amino)methylene)-5-(isopropyl)cyclohexane-1,3-dione stands out due to its specific substitution pattern, which may confer unique chemical and biological properties. The presence of the isopropyl group, in particular, can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-hydroxy-2-[(6-methoxypyridin-3-yl)iminomethyl]-5-propan-2-ylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-10(2)11-6-14(19)13(15(20)7-11)9-17-12-4-5-16(21-3)18-8-12/h4-5,8-11,19H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNUKDKYSXNFHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=C(C(=O)C1)C=NC2=CN=C(C=C2)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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